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Compound of Interest

Compound Name: tert-Butyl-4-chloro-3-oxobutanoate

Cat. No.: B1273013 Get Quote

CAS Number: 74530-56-6

This technical guide provides an in-depth overview of tert-butyl-4-chloro-3-oxobutanoate, a

key chemical intermediate in the synthesis of various pharmaceuticals, particularly β-lactam

antibiotics. This document is intended for researchers, scientists, and professionals involved in

drug discovery and development.

Chemical and Physical Properties
tert-Butyl-4-chloro-3-oxobutanoate is a combustible liquid that requires sealed storage away

from moisture, ideally at 4°C. It is a crucial building block in organic synthesis, valued for its

reactive functional groups that allow for the construction of complex molecular architectures.
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Property Value Source

CAS Number 74530-56-6 [1]

Molecular Formula C₈H₁₃ClO₃

Molecular Weight 192.64 g/mol N/A

Appearance Liquid

Boiling Point 230.5 ± 15.0 °C at 760 mmHg

Flash Point 87 °C

Purity ≥ 95%

Storage Temperature 4°C

Synthesis of tert-Butyl-4-chloro-3-oxobutanoate
The synthesis of tert-butyl-4-chloro-3-oxobutanoate can be achieved through two primary

routes: the chlorination of tert-butyl acetoacetate and the esterification of 4-chloro-3-

oxobutanoic acid with tert-butanol.

Experimental Protocol: Synthesis via Chlorination of
tert-Butyl Acetoacetate
This method involves the direct chlorination of the α-carbon to the ester group in tert-butyl

acetoacetate.

Materials:

tert-Butyl acetoacetate

Sulfuryl chloride (SO₂Cl₂)

Dichloromethane (CH₂Cl₂)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

Dissolve tert-butyl acetoacetate in dichloromethane in a round-bottom flask equipped with a

magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C using an ice bath.

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the stirred solution.

Maintain the temperature below 5°C throughout the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Once the reaction is complete, carefully quench the reaction by slowly adding saturated

sodium bicarbonate solution until the effervescence ceases.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation to yield pure tert-butyl-4-chloro-3-
oxobutanoate.

Synthesis Pathway Diagram
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Synthesis of tert-Butyl-4-chloro-3-oxobutanoate
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Caption: Synthetic routes to tert-Butyl-4-chloro-3-oxobutanoate.

Role in Pharmaceutical Synthesis: β-Lactam
Antibiotics
tert-Butyl-4-chloro-3-oxobutanoate is a pivotal precursor in the synthesis of β-lactam

antibiotics, a class of drugs that includes penicillins, cephalosporins, and carbapenems.[1]

These antibiotics are characterized by a four-membered lactam ring, which is crucial for their

antibacterial activity.

The general synthetic strategy involves the reaction of a β-amino acid derivative with a

coupling agent or the [2+2] cycloaddition of a ketene with an imine (Staudinger synthesis).[2][3]

[4] The chloro- and keto-functionalized backbone of tert-butyl-4-chloro-3-oxobutanoate
provides the necessary reactive sites for the construction of the β-lactam ring and subsequent

modifications to generate a diverse range of antibiotic analogues.

Experimental Protocol: Synthesis of a β-Lactam Ring
(Staudinger Cycloaddition)
This protocol outlines a general procedure for the synthesis of a β-lactam ring using a

derivative of tert-butyl-4-chloro-3-oxobutanoate.
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Materials:

A ketene precursor (derived from the corresponding acyl chloride)

An imine (Schiff base)

Triethylamine (Et₃N)

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the

imine in anhydrous dichloromethane.

Cool the solution to -78°C using a dry ice/acetone bath.

In a separate flask, prepare the ketene in situ by reacting the acyl chloride precursor with

triethylamine in anhydrous dichloromethane at 0°C.

Slowly add the freshly prepared ketene solution to the cold imine solution via a cannula.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated

aqueous solution of ammonium chloride.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired β-

lactam.

Reaction Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Staudinger [2+2] Cycloaddition for β-Lactam Synthesis
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Mechanism of Action of β-Lactam Antibiotics
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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